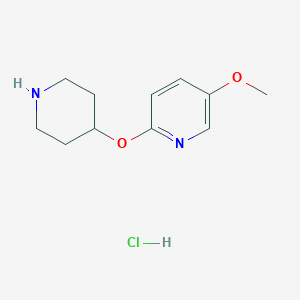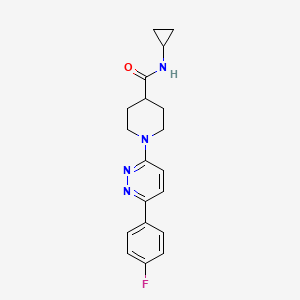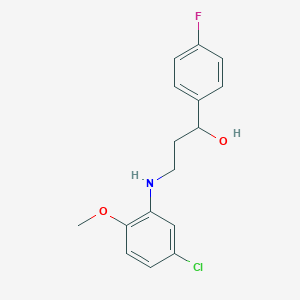
3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanol
Übersicht
Beschreibung
3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanol, or 5-Cl-MPAF, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the anilino-propanol family of compounds, and is characterized by a 4-fluorophenyl group, a 5-chloro-2-methoxyanilino group, and a propanol group. 5-Cl-MPAF has been studied for its ability to interact with a variety of proteins and receptors, and has been used in a number of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Medicinal Chemistry Applications
A study demonstrates the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol , a compound structurally related to "3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanol," using Saccharomyces cerevisiae reductase. This compound serves as a chiral intermediate in the synthesis of antidepressant drugs, highlighting its importance in medicinal chemistry applications. The research underscores the potential utility of microbial reductases in achieving high enantioselectivity in the synthesis of such intermediates, paving the way for the development of enantiomerically pure drug molecules (Choi et al., 2010).
Material Science and Liquid Crystal Research
Another area of application is in material science, particularly in the development of liquid crystals. A study on liquid crystals with a thiomethyl end group reports on compounds with lateral fluoro substitution, similar in nature to the fluoro component in "3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanol." These compounds exhibit unique mesogenic properties, which are critical for the development of advanced liquid crystal displays and optical devices. This research illustrates the potential of fluoro-substituted compounds in enhancing the performance and properties of liquid crystalline materials (Goulding et al., 1995).
Advanced Polymers and Copolymerization Techniques
The synthesis of novel copolymers, incorporating structures akin to "3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanol," has been explored to create materials with enhanced properties. A study on novel copolymers of styrene including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates demonstrates the versatility of incorporating such units into polymer chains. These materials are of interest for their thermal properties and potential applications in coatings, adhesives, and composite materials (Kharas et al., 2016).
Corrosion Inhibition in Industrial Applications
Research into propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole has shown potential applications in corrosion inhibition, a key concern in maintaining metal integrity in industrial settings. These studies provide insights into the use of structurally complex molecules for protecting metals against corrosion, offering potential pathways for the development of more effective and environmentally friendly corrosion inhibitors (Olasunkanmi & Ebenso, 2019).
Eigenschaften
IUPAC Name |
3-(5-chloro-2-methoxyanilino)-1-(4-fluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2/c1-21-16-7-4-12(17)10-14(16)19-9-8-15(20)11-2-5-13(18)6-3-11/h2-7,10,15,19-20H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARXYJUUTDNBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCCC(C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325968 | |
| Record name | 3-(5-chloro-2-methoxyanilino)-1-(4-fluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666450 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanol | |
CAS RN |
477328-82-8 | |
| Record name | 3-(5-chloro-2-methoxyanilino)-1-(4-fluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-CHLORO-2-METHOXYANILINO)-1-(4-FLUOROPHENYL)-1-PROPANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

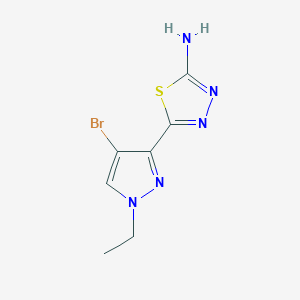
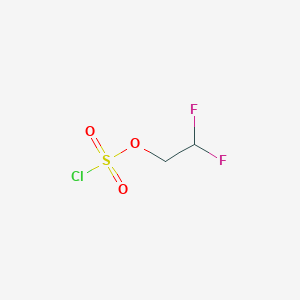
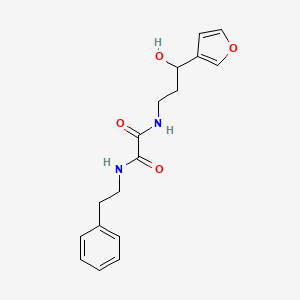
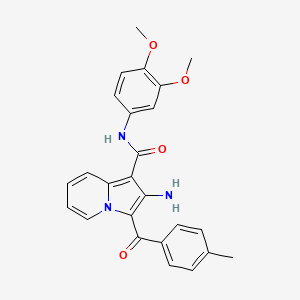

![1-(2,5-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2860437.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2860438.png)
![1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2860439.png)
![N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2860441.png)
![7-ethoxy-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2860442.png)
